molecular formula C7H13NO3 B3029590 (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid CAS No. 716362-72-0

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Cat. No. B3029590
CAS RN: 716362-72-0
M. Wt: 159.18
InChI Key: MHUFHLAYWGDGHK-PHDIDXHHSA-N
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Description

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, also known as L-homoserine lactone, is a small molecule that plays a significant role in bacterial communication and quorum sensing. It is a natural product that is produced by many Gram-negative bacteria, including Pseudomonas aeruginosa, Vibrio fischeri, and Escherichia coli. This molecule is involved in regulating gene expression and coordinating bacterial behavior, making it an important target for scientific research.

Mechanism of Action

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid lactone acts as a signaling molecule, binding to specific receptors on bacterial cells and triggering a response. When the concentration of this compound lactone reaches a certain threshold, the bacteria respond by altering their behavior, such as increasing the production of virulence factors or forming biofilms.
Biochemical and Physiological Effects:
This compound lactone can have a range of biochemical and physiological effects on bacterial cells, depending on the specific bacteria and the concentration of the molecule. It can regulate gene expression, alter metabolism, and affect cell division and growth. In some cases, this compound lactone can also trigger a stress response in bacterial cells.

Advantages and Limitations for Lab Experiments

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid lactone is a valuable tool for studying bacterial behavior and communication in the lab. Its ability to trigger specific responses in bacteria makes it useful for investigating the mechanisms of quorum sensing and developing new antibacterial agents. However, the effects of this compound lactone can be highly dependent on the specific bacteria and the concentration of the molecule, making it difficult to generalize results across different experiments.

Future Directions

There are many potential future directions for research on (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid lactone. One area of interest is the development of new antibacterial agents that target quorum sensing mechanisms. Another direction is the investigation of the role of this compound lactone in other bacterial species and the potential for cross-species communication. Additionally, researchers are exploring the use of this compound lactone as a tool for studying bacterial behavior and communication in complex environments, such as in the human microbiome.

Scientific Research Applications

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid lactone has been extensively studied for its role in bacterial communication and quorum sensing. It is involved in regulating the expression of genes that control virulence, biofilm formation, and antibiotic resistance. This molecule is also being investigated for its potential use in developing new antibacterial agents and as a tool for studying bacterial behavior and communication.

properties

IUPAC Name

(3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFHLAYWGDGHK-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665412
Record name (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

716362-72-0
Record name (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
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